1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole and pyridine ring system, which are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Construction of the pyridine ring: This often involves cyclization reactions using appropriate dinucleophilic centers.
Coupling of the pyrazole and pyridine rings: This step may involve the use of coupling reagents and catalysts to form the final heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Pyrazolyl-alanine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-ethyl-N-(1-ethyl-5-methylpyrazol-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-6-28-15(4)12-20(27-28)25-23(30)18-13-19(17-10-8-14(3)9-11-17)24-22-21(18)16(5)26-29(22)7-2/h8-13H,6-7H2,1-5H3,(H,25,27,30) |
InChI Key |
MOOMLNNXEJYTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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